![molecular formula C23H20ClFN2O3 B11040717 N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide](/img/structure/B11040717.png)
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide is a complex organic compound that features both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide typically involves multi-step organic reactions
Formation of the Octahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the amine group on the octahydroquinoline core.
Introduction of the Fluorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where a fluorophenyl ketone reacts with the octahydroquinoline core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., Cl₂, Br₂) and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: This compound is simpler and lacks the octahydroquinoline core.
N-(4-fluorophenyl)acetamide: Similar to the above but with a fluorophenyl group instead of a chlorophenyl group.
2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline: This compound forms the core structure of the target compound.
Uniqueness
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide is unique due to its combination of functional groups and the octahydroquinoline core. This structure provides a distinct set of chemical and biological properties that are not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H20ClFN2O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]acetamide |
InChI |
InChI=1S/C23H20ClFN2O3/c24-16-3-7-18(8-4-16)26-22(29)12-15-9-19-20(27-23(15)30)10-14(11-21(19)28)13-1-5-17(25)6-2-13/h1-8,14-15H,9-12H2,(H,26,29)(H,27,30) |
InChI Key |
PUONXUIWGDCQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)C(C2)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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